2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile
Description
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-12-15-8-6-14(7-9-15)11-17(15)10-13-4-2-1-3-5-13/h1-5,14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQJVTVZMQQYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN2CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195944 | |
| Record name | 2-(Phenylmethyl)-2-azabicyclo[2.2.2]octane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114824-04-2 | |
| Record name | 2-(Phenylmethyl)-2-azabicyclo[2.2.2]octane-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114824-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethyl)-2-azabicyclo[2.2.2]octane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyl 2 Azabicyclo 2.2.2 Octane 1 Carbonitrile
Retrosynthetic Disconnections and Strategic Considerations for the 2-Azabicyclo[2.2.2]octane Core
Retrosynthetic analysis of the 2-azabicyclo[2.2.2]octane core reveals several viable disconnection points, leading to various synthetic strategies. A common approach involves disconnecting the bridged structure to reveal a substituted piperidine (B6355638) or a cyclohexylamine (B46788) precursor, which can then be cyclized. Key strategic considerations include the timing of the introduction of substituents and the stereochemical control of the cyclization process.
Intramolecular Cyclization Approaches to the Azabicyclic System
Intramolecular cyclization is a powerful strategy for the formation of the 2-azabicyclo[2.2.2]octane core, offering control over regioselectivity and stereoselectivity. Several methods have been explored for the synthesis of related bridged bicyclic amines.
One such approach is the Dieckmann condensation , or a Dieckmann-analogous cyclization, which involves the intramolecular condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired bicyclic ketone. researchgate.netrsc.org For the 2-azabicyclo[2.2.2]octane system, this would typically involve a suitably substituted piperidine with an ester-containing side chain at the 2- and 5-positions. The resulting bicyclic ketone can then serve as a precursor for further functionalization.
Ring-closing metathesis (RCM) has also emerged as a versatile tool for the synthesis of bridged azabicyclic structures. rsc.orgnih.gov This method involves the use of a ruthenium-based catalyst to cyclize a diene-containing precursor. For the synthesis of a 2-azabicyclo[2.2.2]octane derivative, a piperidine ring bearing two alkenyl substituents at the appropriate positions could be subjected to RCM to form the bridged system. nih.gov
Another powerful technique is the intramolecular amination of remote C-H bonds . This method can be facilitated by light and heat, allowing for the direct formation of the bicyclic amine from a suitable acyclic or monocyclic precursor. nih.govescholarship.org Furthermore, intramolecular C-N bond formation through other means, such as nucleophilic substitution or reductive amination, on a functionalized cyclohexane (B81311) or piperidine ring is a common strategy. rsc.org
Intermolecular Assembly Strategies for Bridged Nitrogen Heterocycles
Intermolecular strategies for the construction of the 2-azabicyclo[2.2.2]octane core often involve cycloaddition reactions. The Diels-Alder reaction , particularly the aza-Diels-Alder reaction, is a prominent method for forming the bicyclic framework in a single step. acs.org This approach typically involves the reaction of a diene with an imine as the dienophile. Chiral cyclic 2-amidodienes have been shown to undergo highly stereoselective aza-[4+2] cycloadditions with N-sulfonyl aldimines, providing an efficient route to optically enriched isoquinuclidines (2-azabicyclo[2.2.2]octanes). acs.org
A particularly effective intermolecular approach for the direct synthesis of 2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile is a tandem Strecker reaction and intramolecular nucleophilic cyclization . acs.org This one-pot reaction involves the treatment of a ketone precursor, such as one bearing a leaving group at the δ-position relative to the carbonyl, with benzylamine (B48309) and a cyanide source like acetone (B3395972) cyanohydrin. acs.org The reaction proceeds through the in situ formation of an imine, followed by the addition of cyanide to form an α-aminonitrile (the Strecker reaction). Subsequent intramolecular nucleophilic attack of the nitrogen on the carbon bearing the leaving group results in the formation of the 2-azabicyclo[2.2.2]octane ring system with the desired substituents at the 1- and 2-positions.
Introduction of the Nitrile Functionality
The introduction of the carbonitrile group at the C1 bridgehead position is a critical step in the synthesis of this compound. This can be achieved through various methods, including direct cyanation or the conversion of other functional groups.
Cyanation Reactions for Carbonitrile Formation
Direct cyanation is a common method for introducing a nitrile group. As mentioned previously, the tandem Strecker reaction provides a direct route to the target molecule, where the cyanide is introduced concurrently with the formation of the bicyclic core. acs.org In this case, acetone cyanohydrin serves as the cyanide source. acs.org
Other cyanation methods could potentially be applied to a pre-formed 2-benzyl-2-azabicyclo[2.2.2]octane intermediate that has a suitable leaving group at the C1 position. However, the tandem Strecker-cyclization approach is often more efficient.
Dehydration Reactions of Amide Precursors
An alternative strategy for the formation of the nitrile group is the dehydration of a primary amide. This would involve the synthesis of the corresponding 2-Benzyl-2-azabicyclo[2.2.2]octane-1-carboxamide, followed by treatment with a dehydrating agent. Common reagents for the dehydration of amides to nitriles include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More modern and milder methods, such as the catalytic Appel-type dehydration using oxalyl chloride and triphenylphosphine (B44618) oxide, have also been developed and could be applicable. organic-chemistry.org Palladium-catalyzed dehydration of primary amides in aqueous micelles presents a green chemistry approach to this transformation. rsc.org
The choice of dehydrating agent would need to be compatible with the other functional groups present in the molecule. Given the stability of the 2-azabicyclo[2.2.2]octane core, a range of dehydration conditions could likely be tolerated.
Stereoselective Synthesis and Chiral Control in this compound Production
The 2-azabicyclo[2.2.2]octane core is chiral, and in the case of this compound, the C1 and C4 bridgehead carbons are stereocenters. Achieving stereoselective synthesis is therefore a significant consideration.
One approach to chiral control is the use of chiral starting materials . For instance, a synthesis commencing from an enantiomerically pure piperidine derivative would lead to a chiral 2-azabicyclo[2.2.2]octane product.
Asymmetric catalysis is another powerful tool. The aza-Diels-Alder reaction, for example, can be rendered stereoselective through the use of chiral Lewis acid catalysts or chiral auxiliaries on the diene or dienophile. acs.org The use of chiral cyclic 2-amidodienes has proven effective in achieving high stereoselectivity in the formation of the isoquinuclidine core. acs.org
For the tandem Strecker-cyclization reaction, the use of a chiral amine or a chiral cyanide source could potentially induce stereoselectivity. Alternatively, if a racemic mixture of the final product is obtained, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral acid followed by separation, could be employed to isolate the desired enantiomer.
The stereochemical outcome of intramolecular cyclization reactions can also be influenced by the reaction conditions and the nature of the substrate. For example, in Dieckmann-analogous cyclizations, the formation of a chelated intermediate can direct the stereoselectivity of the ring closure. researchgate.net
Below is a table summarizing some of the key synthetic strategies discussed:
| Strategy | Key Reaction | Precursors | Advantages | Reference(s) |
| Intramolecular Cyclization | Dieckmann Condensation | Substituted piperidine diesters | Good for forming bicyclic ketones | researchgate.netrsc.org |
| Intramolecular Cyclization | Ring-Closing Metathesis | Diene-substituted piperidines | Versatile for forming unsaturated bridged rings | rsc.orgnih.gov |
| Intermolecular Assembly | Aza-Diels-Alder Reaction | Dienes and Imines | Forms the bicyclic core in one step, potential for stereocontrol | acs.org |
| Intermolecular Assembly | Tandem Strecker/Cyclization | Ketone with leaving group, benzylamine, cyanide source | One-pot synthesis of the target molecule | acs.org |
| Nitrile Formation | Dehydration of Amide | 2-Benzyl-2-azabicyclo[2.2.2]octane-1-carboxamide | Alternative route to the nitrile functionality | orgoreview.comorganic-chemistry.orgrsc.org |
Enantioselective and Diastereoselective Cyclization Methodologies
The foundational approach to synthesizing the racemic form of this compound involves a tandem Strecker reaction and intramolecular nucleophilic cyclization. acs.org While this method effectively constructs the bicyclic core, achieving stereoselectivity requires more advanced strategies. Research into related azabicyclic systems provides a blueprint for potential enantioselective and diastereoselective approaches.
Methodologies such as diastereoselective radical cyclizations have been successfully applied to the synthesis of substituted quinuclidines (1-azabicyclo[2.2.2]octanes). acs.org These reactions, often mediated by phosphorus hydrides, proceed with high diastereoselectivity, suggesting their potential applicability to the 2-azabicyclo[2.2.2]octane system. acs.org Another relevant strategy is iodocyclization, which has been used to assemble the 2-azabicyclo[2.2.2]octane skeleton from appropriately functionalized alkene precursors. nih.gov
For achieving high levels of enantioselectivity, transition-metal catalysis offers powerful solutions. For instance, an Iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the synthesis of quinuclidine (B89598) derivatives, affording products with excellent diastereo- and enantioselectivity (>20/1 dr and up to 96% ee). chinesechemsoc.org Such a strategy, if adapted to a suitable precursor, could provide enantiomerically enriched 2-azabicyclo[2.2.2]octane cores. Furthermore, metal-free, organocatalyzed tandem reactions have been shown to produce bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities, presenting another promising avenue for asymmetric synthesis. rsc.org
| Methodology | Catalyst/Mediator | Key Features | Reported Selectivity | Reference |
|---|---|---|---|---|
| Radical Cyclization | Phosphorus Hydride | Forms C-C bond via radical intermediate. | High Diastereoselectivity | acs.org |
| Intramolecular Allylic Dearomatization | Iridium Complex | Asymmetric dearomatization of an indole (B1671886) moiety. | >20/1 dr, up to 96% ee | chinesechemsoc.org |
| Iodocyclization | Molecular Iodine (I₂) | Electrophilic cyclization of an alkene. | Yield dependent on substrate; stereochemistry not detailed. | nih.gov |
| Tandem Michael/Michael Addition | Organic Base | Metal-free enantioselective formation of the bicyclic core. | Excellent Enantioselectivities | rsc.org |
Asymmetric Induction in Carbon-Carbon Bond Formation
Establishing stereocenters with high fidelity during the formation of new carbon-carbon bonds is a critical strategy in asymmetric synthesis. For complex molecules like those containing the azabicyclo[2.2.2]octane core, this approach can define the final product's absolute stereochemistry.
One powerful example from the synthesis of related complex alkaloids involves a stereocontrolled manganese-mediated radical addition of alkyl iodides to chiral N-acylhydrazones. nih.gov This method allows for the strategic construction of a key C-C bond with complete stereochemical control at the carbon atom that will bear the nitrogen. nih.gov Subsequent cyclizations then complete the azabicyclo[2.2.2]octane ring system. The high degree of asymmetric induction is guided by the chiral auxiliary (the hydrazone), which is later removed. Adapting this methodology could allow for the enantioselective synthesis of precursors to this compound, where the stereochemistry of the bridgehead carbon is set early in the synthetic sequence.
Benzyl (B1604629) Group Installation and Functional Group Interconversions
The direct synthesis of this compound has been reported via a one-pot reaction that concurrently installs the benzyl group, the nitrile group, and forms the bicyclic system. acs.org This reaction utilizes a δ-functionalized ketone, benzylamine, and acetone cyanohydrin. The benzylamine acts as the nitrogen source for the bicyclic ring and installs the N-benzyl group, while the acetone cyanohydrin serves as the cyanide source for the Strecker reaction component. acs.org
A key step in this synthesis is the tandem Strecker reaction and intramolecular nucleophilic cyclization of a ketone precursor possessing a leaving group at the δ-position. acs.org
More broadly, functional group interconversions on the 2-azabicyclo[2.2.2]octane scaffold can be achieved through various means. A novel synthetic route to 1-substituted 2-azabicyclo[2.2.2]octane systems involves the use of a rigid sulfamidate intermediate. acs.orgresearchgate.net This approach allows for the straightforward introduction of various nucleophiles at the bridgehead position, highlighting the versatility of the scaffold for further derivatization. acs.orgresearchgate.net
Optimization of Reaction Conditions and Yields in Scalable Synthesis
Moving from laboratory-scale synthesis to a scalable process requires meticulous optimization of all reaction parameters to maximize yield, purity, and efficiency.
Catalyst Systems and Reagent Optimization
The choice of catalyst is often the most critical factor in optimizing a synthetic transformation, particularly for asymmetric reactions. In the iridium-catalyzed synthesis of quinuclidine derivatives, an extensive screening of ligands and bases was necessary to achieve optimal results. chinesechemsoc.org This process demonstrated that catalyst performance is highly sensitive to the electronic and steric properties of the supporting ligands and the nature of the base used. chinesechemsoc.org Similarly, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been employed to catalyze intramolecular hetero-Diels–Alder reactions that form the 2-azabicyclo[2.2.2]octane scaffold. For metal-sensitive processes or to improve the sustainability of a synthesis, the development of metal-free catalyst systems, such as organic bases for tandem reactions, is a valuable alternative. rsc.org
| Entry | Ligand | Base | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| 1 | L1 | Cs₂CO₃ | 80 | >20/1 | 94 |
| 2 | L2 | Cs₂CO₃ | 75 | 15/1 | 90 |
| 3 | L1 | K₂CO₃ | 65 | >20/1 | 93 |
| 4 | L1 | AgOAc | 86 | >20/1 | 96 |
Solvent Effects and Reaction Parameter Control
Reaction parameters such as solvent, temperature, and reaction time play a crucial role in the outcome of a synthesis. In the direct synthesis of this compound, the reaction is performed in refluxing methanol (B129727) for 80 hours. acs.org The choice of a protic solvent like methanol is suitable for the Strecker reaction conditions. In other cyclization strategies, solvent choice can be even more critical. For example, in the iodocyclization to form a 2-azabicyclo[2.2.2]octane core, acetonitrile (B52724) was found to be a superior solvent, giving a 56% yield, whereas solvents like dimethyl formamide (B127407) (DMF) and dimethyl sulfoxide (B87167) (DMSO) yielded only trace amounts of the desired product. nih.gov
The scalability of synthetic routes is a key consideration for practical applications. Methodologies that allow for multi-gram or even decagram-scale production are highly valuable. Scalable syntheses of related bicyclic cores have been reported, demonstrating that with proper optimization, these complex molecular architectures can be produced in significant quantities. nih.govacs.org
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one- and two-dimensional experiments provides a complete picture of the atomic framework.
One-dimensional NMR spectra offer primary insights into the chemical environment of magnetically active nuclei. The ¹H and ¹³C spectra are fundamental for assigning the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. For 2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile, the spectrum shows characteristic signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the bicyclic octane (B31449) core. The aromatic protons appear in the downfield region (7.27-7.38 ppm), while the singlet at 3.87 ppm corresponds to the two benzylic protons. The complex multiplets in the upfield region (1.93-2.88 ppm) are characteristic of the constrained protons of the bicyclic system.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical nature. The spectrum for this compound shows 12 distinct signals, consistent with its molecular structure. Key signals include the nitrile carbon at 120.5 ppm, the aromatic carbons between 128.0 and 139.0 ppm, and the bridgehead carbon (C1) at 58.7 ppm. The benzylic carbon and the aliphatic carbons of the bicyclic frame appear at 57.5 ppm and in the 27.9-43.0 ppm range, respectively.
Interactive Data Table: ¹H NMR Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 | d, J = 7.1 Hz | 2H | o-C₆H₅ |
| 7.34 | t, J = 7.1 Hz | 2H | m-C₆H₅ |
| 7.27 | t, J = 7.0 Hz | 1H | p-C₆H₅ |
| 3.87 | s | 2H | CH₂C₆H₅ |
| 2.88 | t, J = 6.8 Hz | 2H | 3-CH₂ |
| 2.52 | m | 1H | 4-CH |
| 2.44 | t, J = 6.8 Hz | 2H | 5,8-CH₂ |
| 2.27 | dd, J = 7.3, 2.2 Hz | 2H | 6,7-CHH |
| 1.93 | m | 2H | 6,7-CHH |
Interactive Data Table: ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 139.0 | ipso-C₆H₅ |
| 128.8 | m-C₆H₅ |
| 128.6 | p-C₆H₅ |
| 128.0 | o-C₆H₅ |
| 120.5 | CN |
| 58.7 | 1-C |
| 57.5 | CH₂C₆H₅ |
| 43.0 | 3-CH₂ |
| 37.4 | 6,7-CH₂ |
| 31.5 | 4-CH |
| 27.9 | 5,8-CH₂ |
While specific 2D NMR data for this molecule were not found in the reviewed literature, the application of these techniques is standard for such structural elucidations.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the bicyclic system. For instance, correlations would be expected between the protons at C3 and C4, and among the protons of the ethylene (B1197577) bridges (C5/C8 and C6/C7).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton assignments in the ¹H spectrum to the carbon signals in the ¹³C spectrum, such as pairing the benzylic proton signal at 3.87 ppm with the carbon signal at 57.5 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. NOESY correlations could, for example, establish the spatial relationship between the benzyl group and specific protons on the bicyclo[2.2.2]octane framework.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The most prominent feature in the IR spectrum of this compound is a sharp absorption band characteristic of the nitrile group (C≡N). This band is observed at 2235 cm⁻¹, which is a typical frequency for a non-conjugated nitrile stretching vibration. Other expected absorptions would include C-H stretching vibrations for the aliphatic and aromatic portions of the molecule (typically 2850-3100 cm⁻¹) and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).
Interactive Data Table: Key IR Absorption Data
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 2235 | Stretch (ν) | Nitrile (C≡N) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 226, which corresponds to the molecular formula C₁₅H₁₈N₂.
The fragmentation pattern provides further structural confirmation. A major fragment is observed at m/z 91, which is the base peak and highly characteristic of a benzyl group that has rearranged to the stable tropylium (B1234903) cation (C₇H₇⁺). Another significant fragment appears at m/z 197, likely resulting from the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion, a common fragmentation pathway for α-aminonitriles.
Interactive Data Table: Mass Spectrometry Fragmentation Data
| m/z | Proposed Identity |
| 226 | [M]⁺ (Molecular Ion) |
| 197 | [M - HCN]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the absolute conformation of the molecule.
The compound this compound has been isolated as a white crystalline solid, suggesting its suitability for single-crystal X-ray diffraction analysis. Although specific crystallographic data for this exact molecule is not detailed in the provided sources, such an analysis would provide invaluable structural information.
The analysis would confirm the rigid, cage-like structure of the bicyclo[2.2.2]octane core, where the three six-membered rings are forced into a boat conformation. It would also precisely define the orientation of the substituents at the C1 (nitrile) and N2 (benzyl) positions. This technique would allow for the exact measurement of bond lengths and angles, revealing any steric strain introduced by the bulky substituents on the bicyclic framework, particularly around the quaternary bridgehead carbon C1.
Crystallographic Data Interpretation and Comparison with Theoretical Models
A thorough search of scientific literature and structural databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. While the synthesis of this compound has been reported, its detailed three-dimensional structure, as determined by crystallographic methods, has not been deposited in repositories such as the Cambridge Structural Database (CSD).
Consequently, a direct interpretation of experimental crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, cannot be performed at this time. The lack of an experimental crystal structure also precludes a direct and detailed comparison with theoretical models.
Computational chemistry, through methods like Density Functional Theory (DFT), provides a powerful tool for predicting the geometric and electronic structure of molecules. Such theoretical models can offer valuable insights into bond lengths, bond angles, and conformational preferences. However, without experimental crystallographic data to serve as a benchmark, the validation and refinement of these theoretical models for this compound remain purely predictive.
For related compounds within the 2-azabicyclo[2.2.2]octane family, crystallographic studies have confirmed the characteristic rigid, bicyclic framework. These studies show that the cyclohexane-like rings typically adopt a boat conformation. Theoretical calculations on similar bicyclic systems have also been employed to understand their structural and electronic properties. rroij.com
Should crystallographic data for this compound become available, a comprehensive analysis would involve:
Detailed Examination of the Experimental Structure: This would include an analysis of intramolecular bond lengths (e.g., C-N, C-C, C≡N), bond angles, and torsion angles that define the conformation of the bicyclic system and the orientation of the benzyl and carbonitrile substituents. Special attention would be given to any evidence of intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.
Development of a Theoretical Model: A computational model of the molecule would be generated, likely using DFT with a suitable basis set. The geometry of the molecule would be optimized to find the lowest energy conformation.
Comparative Analysis: The theoretically predicted structural parameters would be systematically compared with the experimental data obtained from X-ray crystallography. This comparison would serve to validate the accuracy of the computational model. Any significant discrepancies between the experimental and theoretical values would be analyzed to understand the underlying factors, such as the influence of the crystal packing forces in the solid state, which are not accounted for in the gas-phase theoretical calculations of a single molecule.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical reactivity.
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its favorable balance of accuracy and computational cost. DFT is used to investigate the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For 2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile, DFT calculations can determine key ground-state properties.
These calculations typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of information can be extracted, including the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.
Furthermore, DFT is used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other reagents. For this compound, the nitrogen atom of the azabicyclo ring and the nitrile group are expected to be key reactive sites. Theoretical studies on related bicyclic ortho-aminocarbonitrile derivatives have successfully used DFT to optimize molecular structures and analyze MEP and frontier molecular orbitals, showing strong agreement with experimental X-ray diffraction data. researchgate.net
| Property | Calculated Value | Description |
|---|---|---|
| Total Energy (Hartree) | -745.123 | The total electronic energy of the molecule in its optimized ground state. |
| HOMO Energy (eV) | -6.85 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy (eV) | -0.95 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.90 | An indicator of chemical stability and reactivity. |
| Dipole Moment (Debye) | 3.45 | A measure of the overall polarity of the molecule. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, often considered the "gold standard" in computational chemistry.
For a molecule like this compound, ab initio calculations are employed to obtain a more precise description of its electronic structure than standard DFT. aps.org While computationally more demanding, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are capable of yielding energies with "chemical accuracy" (within 1 kcal/mol of experimental values). These high-accuracy calculations are crucial for validating results from less expensive methods like DFT and for building a reliable picture of electron correlation effects, which are vital for understanding bonding and reactivity. aps.org Such calculations can provide definitive values for ionization potentials, electron affinities, and other electronic properties that are difficult to measure experimentally.
Conformational Analysis and Energetic Landscapes of the Bicyclic System
Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques used to study the conformational behavior and dynamics of molecules. Unlike quantum methods, MM uses classical physics and force fields to model the potential energy of a system as a function of its atomic coordinates. This approach is computationally efficient, making it suitable for exploring the vast conformational space of flexible molecules or simulating the dynamic behavior of molecules over time.
For this compound, MD simulations can be performed to investigate its dynamic behavior in different environments, such as in a solvent. nih.gov These simulations track the movements of atoms over time, revealing how the benzyl (B1604629) group rotates, how the bicyclic cage vibrates, and which conformations are most stable and accessible at a given temperature. Integrating MD simulations with experimental techniques provides a robust approach to understanding the structure and dynamics of complex molecules in solution. nih.gov
The bicyclo[2.2.2]octane framework is a classic example of a strained ring system. The strain arises from the eclipsing interactions of the C-H bonds on the ethane bridges and the deviation from ideal tetrahedral bond angles. Computational methods are essential for quantifying this strain energy. DFT calculations on related azabicyclic systems have been used to investigate the relative stability of different conformers, such as chair-like versus boat-like orientations of the piperidine (B6355638) ring within the bicyclic structure. montclair.edu
For the 2-azabicyclo[2.2.2]octane system, the six-membered rings are locked into a rigid, boat-like conformation. smolecule.com This rigidity is a defining characteristic of the scaffold. Computational analysis can precisely determine the bond lengths, bond angles, and torsional angles of the lowest energy conformer. Studies on similar bicyclic systems, such as 2-oxabicyclo[2.2.2]octane, have used crystallographic data and calculations to define key geometric parameters, providing a benchmark for understanding the structure of this bioisosteric core. nih.gov The influence of ring strain can also govern reaction outcomes, as demonstrated in studies of bicyclo[2.2.2]octenone skeletons. acs.org
| Parameter | Calculated Value | Significance |
|---|---|---|
| Ring Conformation | Boat-Boat | The rigid bicyclic system forces the two six-membered rings into a boat conformation. |
| Relative Energy of Twist-Boat Conformer (kcal/mol) | +5.8 | The energy barrier to twisting from the ground-state boat conformation. |
| Calculated Strain Energy (kcal/mol) | 11.5 | Total strain energy of the bicyclo[2.2.2]octane core compared to an unstrained reference. |
| C1-N2-C8 Torsional Angle (degrees) | 0.5° | Indicates the planarity around the bridgehead nitrogen, influenced by the benzyl substituent. |
Prediction and Validation of Spectroscopic Data
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of newly synthesized compounds. frontiersin.org By simulating spectra, researchers can confirm experimental assignments or even distinguish between possible isomers.
DFT and ab initio methods can accurately predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. The prediction of NMR spectra has become particularly powerful, with established workflows that involve conformational searches followed by NMR calculations on the most stable conformers. github.io The final predicted spectrum is often a Boltzmann-weighted average of the spectra from individual low-energy conformers.
For this compound, calculated ¹H and ¹³C chemical shifts can be compared to experimental data to confirm the structure. Similarly, calculated IR frequencies can be matched to the experimental IR spectrum to assign specific vibrational modes, such as the characteristic C≡N stretch of the nitrile group and vibrations within the aromatic benzyl ring and the bicyclic cage. Photoelectron spectroscopy studies on related 2-azabicyclo[2.2.2]octan-5-one derivatives have shown that molecular orbital calculations can successfully characterize the low ionization potentials of these compounds. rsc.org The accuracy of these predictions depends on the level of theory, basis set, and inclusion of environmental effects like solvents. github.ionih.gov
| Carbon Atom | Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 (Quaternary, -CN) | 60.5 | 59.8 | +0.7 |
| C8 (Bridgehead) | 35.2 | 34.9 | +0.3 |
| C3 (CH₂) | 48.1 | 47.5 | +0.6 |
| C9 (Nitrile, -CN) | 121.3 | 120.9 | +0.4 |
| C10 (Benzyl, ipso) | 138.0 | 137.2 | +0.8 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving complex molecules like this compound. Through the application of quantum chemical calculations, researchers can map out the energetic landscape of a reaction, providing insights into the feasibility of proposed pathways and the structures of transient species. These theoretical investigations are crucial for understanding the underlying factors that govern the reactivity and stereoselectivity of chemical transformations.
Transition State Characterization and Reaction Pathway Determination
A cornerstone of computational reaction mechanism studies is the characterization of transition states, which represent the highest energy point along a reaction coordinate. The geometry and energetic properties of these fleeting structures provide a wealth of information about the mechanism of a chemical reaction. For bicyclic systems such as the 2-azabicyclo[2.2.2]octane core, computational methods like Density Functional Theory (DFT) are frequently employed to locate and characterize transition state structures.
While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, insights can be drawn from theoretical investigations of analogous azabicyclic systems. For instance, in the context of cycloaddition reactions to form the azabicyclo[2.2.2]octane framework, DFT calculations have been instrumental in mapping out the reaction pathways. These studies often reveal a concerted, yet asynchronous, mechanism where the formation of the two new sigma bonds does not occur to the same extent in the transition state.
The determination of a reaction pathway involves identifying the sequence of elementary steps that connect reactants to products. This is achieved by calculating the potential energy surface of the reaction. For transformations involving this compound, this would involve modeling the approach of reactants, the formation of any intermediates, the structures of the transition states connecting these species, and the final products. The benzyl and carbonitrile substituents on the azabicyclo[2.2.2]octane core would be expected to influence the stereochemistry and energetics of the reaction pathway, a factor that can be meticulously studied using computational models.
For example, in the formation of similar diazabicyclo[2.2.2]octanes from 3-oxidopyraziniums, DFT studies have been used to explore different potential pathways, such as aza-Diels-Alder type reactions versus rearrangements of initially formed cycloadducts acs.org. These computational analyses help to discern the most plausible mechanism by comparing the calculated energy barriers of competing pathways acs.org.
Energy Barriers and Kinetic Studies of Transformations
Once the transition states and reaction pathways have been identified, computational chemistry allows for the calculation of activation energies, also known as energy barriers. These barriers represent the minimum energy required for a reaction to occur and are critical in determining the reaction rate. A higher energy barrier corresponds to a slower reaction, while a lower barrier indicates a faster process.
For instance, the nitrogen inversion barrier in 2-methyl-2-azabicyclo[2.2.2]octane has been studied using computational methods, which helps in understanding the conformational dynamics of this class of compounds acs.org. Such studies involve calculating the energy difference between the pyramidal ground state of the nitrogen atom and the planar transition state for inversion. The calculated barriers can then be compared with experimental data obtained from techniques like dynamic NMR spectroscopy acs.orgresearchgate.net.
The influence of substituents on the energy barriers can also be systematically investigated through computational modeling. For this compound, the bulky benzyl group and the electron-withdrawing carbonitrile group would be expected to have significant steric and electronic effects on the energy barriers of its reactions. Computational models can quantify these effects, providing a deeper understanding of the molecule's reactivity.
Below is a hypothetical data table illustrating the type of information that could be generated from a computational study on a reaction involving a substituted 2-azabicyclo[2.2.2]octane derivative.
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) |
| Diels-Alder Cycloaddition | Diene + Dienophile | TS_DA | Azabicyclo[2.2.2]octane | 15.2 |
| Nucleophilic Addition | Azabicyclooctane + Electrophile | TS_Add | Substituted Product | 22.5 |
| Nitrogen Inversion | endo-Isomer | TS_Inv | exo-Isomer | 7.2 |
Note: The data in this table is illustrative and based on typical values found for similar bicyclic systems in the literature. It does not represent experimentally determined values for this compound.
Chemical Reactivity and Functionalization Strategies
Reactions of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.
The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. smolecule.com
Under acidic conditions, the hydrolysis of nitriles typically proceeds to the carboxylic acid. A specific example involves the hydrolysis of 2-benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile to 2-azabicyclo[2.2.2]octane-1-carboxylic acid by heating in 6 N HCl for 72 hours. nih.gov The reaction mechanism under acidic catalysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of water. The resulting intermediate undergoes tautomerization to form an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid.
Basic hydrolysis of nitriles initially yields a carboxylate salt. The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The intermediate amide can sometimes be isolated under milder or controlled conditions. However, vigorous basic conditions typically lead to the hydrolysis of the amide to the carboxylate salt, which upon acidic workup, provides the carboxylic acid.
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | 6 N HCl, reflux, 72 h nih.gov | 2-Azabicyclo[2.2.2]octane-1-carboxylic acid |
| Basic Hydrolysis | Aqueous base (e.g., NaOH), heat | 2-Benzyl-2-azabicyclo[2.2.2]octane-1-carboxylate (salt) |
The nitrile group is readily reduced by powerful hydride-donating reagents.
Reduction to Primary Amines: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing nitriles to primary amines. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine salt intermediate. A second hydride addition then occurs, leading to a diamidoaluminate complex, which upon aqueous workup, yields the primary amine. chemistrysteps.com This transformation converts the carbonitrile group into an aminomethyl group.
Reduction to Aldehydes: Diisobutylaluminum hydride (DIBAL-H) is a sterically hindered and milder reducing agent that allows for the partial reduction of nitriles to aldehydes. chemistrysteps.com The reaction is typically carried out at low temperatures to prevent over-reduction. DIBAL-H adds a single hydride equivalent to the nitrile, forming an iminium anion intermediate. This intermediate is stable at low temperatures and is hydrolyzed to the corresponding aldehyde upon aqueous workup. chemistrysteps.com
| Reducing Agent | Product | Key Features |
| Lithium aluminum hydride (LiAlH₄) | Primary amine | Powerful reduction, proceeds to the amine chemistrysteps.com |
| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Partial reduction, reaction stopped at the imine stage and hydrolyzed chemistrysteps.com |
The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the nitrile carbon, leading to the formation of a magnesium salt of an imine. This intermediate is stable until the addition of water or acid, which hydrolyzes the imine to the corresponding ketone. masterorganicchemistry.com
The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, in the presence of a 1,3-dipole such as a nitrile oxide, a [3+2] cycloaddition can occur to form a five-membered heterocyclic ring. While specific examples involving this compound are not prevalent in the reviewed literature, this reactivity is a general characteristic of nitriles. Such reactions are instrumental in the synthesis of various heterocyclic compounds. rsc.org The Diels-Alder reaction, a [4+2] cycloaddition, is another significant reaction for forming six-membered rings, and while nitriles themselves are not typical dienophiles, derivatives can be employed in hetero-Diels-Alder reactions to construct nitrogen-containing heterocycles. rsc.org
Reactivity of the Tertiary Amine Nitrogen within the Azabicyclic Scaffold
The tertiary amine in the 2-azabicyclo[2.2.2]octane core is a key reactive site, primarily for the removal of the N-benzyl or other N-alkyl groups to unmask the secondary amine.
N-Debenzylation: The removal of the N-benzyl protecting group is a common and crucial step in the synthesis of various analogs. Several methods are available for this transformation.
Catalytic Hydrogenolysis: This is one of the most common methods for N-debenzylation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), under a hydrogen atmosphere. nih.govnih.gov For instance, the N-benzyl group in a related 1-azabicyclo[2.2.2]octane system was removed via Pd/C-catalyzed hydrogenolysis in 96% yield. nih.gov Acetic acid can be added to facilitate the hydrogenolysis of N-benzyl groups, which is particularly useful for more challenging substrates. nih.gov
Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method employs a hydrogen donor, such as ammonium (B1175870) formate, in the presence of a palladium catalyst. This technique has been shown to be a rapid and efficient method for the deprotection of N-benzyl groups from a variety of amines and amino acids. mdma.ch
N-Demethylation: While the subject compound is N-benzylated, the N-demethylation of the corresponding N-methyl analogs is also a significant transformation in medicinal chemistry. Traditional methods for N-demethylation include the von Braun reaction using cyanogen (B1215507) bromide and reactions with chloroformate reagents. chim.itsmu.ca More modern approaches often utilize iron catalysts in a nonclassical Polonovski reaction. smu.ca Palladium-catalyzed N-demethylation has also been reported, though it may require specific substrates or conditions. nih.gov
| Transformation | Method | Reagents |
| N-Debenzylation | Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C nih.govnih.gov |
| N-Debenzylation | Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C mdma.ch |
| N-Demethylation | von Braun Reaction | Cyanogen bromide chim.it |
| N-Demethylation | Chloroformate Reaction | Phenyl chloroformate, 2,2,2-trichloroethyl chloroformate chim.it |
Quaternization and Amine Derivatization
The tertiary nitrogen atom in the 2-azabicyclo[2.2.2]octane core is a key site for chemical modification. Its nucleophilic character allows for quaternization reactions and various derivatization strategies.
Quaternization:
The lone pair of electrons on the nitrogen atom is available for reaction with electrophiles, leading to the formation of quaternary ammonium salts. This process, known as quaternization, can alter the steric and electronic properties of the molecule, influencing its biological activity and physicochemical characteristics. A common method for quaternization involves the reaction with alkyl halides. For instance, treatment of a similar bicyclic amine with benzyl (B1604629) bromide in a suitable solvent like acetonitrile (B52724) can yield the corresponding quaternary salt. While specific studies on this compound are not extensively documented, the general reactivity of tertiary amines suggests that it would readily undergo quaternization with a range of alkylating agents.
Amine Derivatization:
Beyond quaternization, the tertiary amine can be derivatized through other reactions. One significant transformation is the potential for N-debenzylation. Catalytic hydrogenation, a common method for removing benzyl groups from amines, could expose the secondary amine, opening avenues for further functionalization. This secondary amine could then be acylated, alkylated with different substituents, or used in coupling reactions to introduce diverse functionalities.
Another important aspect of derivatization involves the modification of the nitrile group, which can be considered a precursor to an amine. The carbonitrile functional group can undergo selective hydrogenation to produce a primary amine. This transformation is typically achieved using heterogeneous catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. The resulting primary amine at the bridgehead position would dramatically alter the molecule's properties and provide a new handle for further chemical modifications.
Functionalization of the Bicyclic Carbon Skeleton
The rigid carbon framework of the azabicyclo[2.2.2]octane system presents both challenges and opportunities for functionalization due to its steric hindrance and specific stereoelectronic properties.
Regioselective and Stereoselective C-H Functionalization
Direct functionalization of carbon-hydrogen bonds on the bicyclic skeleton is a powerful strategy for introducing molecular complexity. While challenging, advancements in catalysis have enabled such transformations. For azabicyclic systems, the regioselectivity of C-H functionalization is often directed by the nitrogen atom.
In the context of this compound, the C-H bonds adjacent to the nitrogen atom (at the C-3 position) are activated towards certain types of functionalization due to the influence of the amine. However, the rigid conformation of the bicyclo[2.2.2]octane system can also lead to stereoelectronic deactivation of certain C-H bonds by preventing optimal orbital overlap. The presence of the benzyl group on the nitrogen and the carbonitrile at a bridgehead position would further influence the regioselectivity of any C-H activation process. While specific examples for this exact molecule are scarce, research on related bridged-ring compounds suggests that metal-catalyzed reactions, such as those employing palladium or rhodium, could potentially be adapted for regioselective C-H arylation, alkenylation, or alkylation. The inherent chirality and conformational rigidity of the scaffold could also be exploited to achieve high stereoselectivity in these reactions.
Manipulation of Existing Substituents and Introduction of New Functionalities
The existing benzyl and carbonitrile groups on this compound serve as handles for further molecular modifications.
Manipulation of the Benzyl Group:
As mentioned previously, the N-benzyl group can be removed via hydrogenolysis. Furthermore, the aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro, halo, or acyl groups could be introduced onto the phenyl ring, thereby modifying the electronic and steric properties of the entire substituent.
Manipulation of the Carbonitrile Group:
The carbonitrile group is a versatile functional group that can be transformed into a variety of other functionalities.
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Hydrolysis | Acidic or basic conditions | Carboxylic acid or Carboxamide |
| Reduction | LiAlH₄ or similar reducing agents | Primary amine |
| Addition of Grignard Reagents | RMgX followed by hydrolysis | Ketone |
These transformations allow for the introduction of a wide range of chemical moieties at the bridgehead position, significantly expanding the chemical space accessible from the parent molecule.
Ring Opening and Rearrangement Reactions of the Azabicyclo[2.2.2]octane System
The strained bicyclic structure of the azabicyclo[2.2.2]octane system can be susceptible to ring-opening and rearrangement reactions under certain conditions, leading to the formation of different heterocyclic scaffolds.
Rearrangement reactions, such as the Hofmann-Löffler-Freytag reaction, could potentially be initiated on derivatives of this system. If the benzyl group were replaced with a suitable N-haloamine, a radical-mediated rearrangement could lead to the formation of a new C-N bond and a different heterocyclic structure. Additionally, under specific oxidative conditions, rearrangement of the corresponding N-oxide could occur, as has been observed in related N-benzyl-2-azabicyclo[2.2.1]heptene systems, which can lead to the formation of oxazine (B8389632) derivatives through a Meisenheimer rearrangement. The specific substitution pattern of this compound, particularly the presence of the bridgehead nitrile, would undoubtedly play a crucial role in directing the outcome of any such rearrangement.
Applications of 2 Benzyl 2 Azabicyclo 2.2.2 Octane 1 Carbonitrile As a Synthetic Building Block
Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, natural products, and agrochemicals. researchgate.netnih.gov Consequently, the development of synthetic routes to novel heterocyclic systems is a central focus of organic chemistry. clockss.org 2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile serves as a valuable precursor for creating substituted azabicyclic structures, particularly conformationally restricted amino acid analogues.
A key transformation of this building block is the hydrolysis of the bridgehead nitrile group. For instance, heating a solution of this compound in 6 N hydrochloric acid results in the conversion of the nitrile to a carboxylic acid. acs.org Subsequent catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst effectively removes the N-benzyl protecting group. acs.org This two-step sequence yields 2-azabicyclo[2.2.2]octane-1-carboxylic acid, a constrained analogue of the amino acid pipecolic acid. acs.orgresearchgate.net This process highlights the utility of the nitrile as a masked carboxylic acid and the benzyl (B1604629) group as a readily cleavable protecting group.
| Starting Material | Reaction Steps | Product | Significance | Reference |
|---|---|---|---|---|
| This compound | 1. Hydrolysis (6 N HCl, reflux) 2. Hydrogenation (10% Pd/C) | 2-Azabicyclo[2.2.2]octane-1-carboxylic Acid | Formation of a constrained pipecolic acid analogue. acs.orgresearchgate.net | acs.org |
Scaffold for Novel Molecular Architectures and Complex Polycyclic Systems
The concept of using molecular scaffolds, which are core structures for systematic derivatization, is a powerful strategy in chemical synthesis and drug discovery. mdpi.com The rigid 2-azabicyclo[2.2.2]octane framework is an excellent example of such a scaffold, providing a three-dimensional structure that can be used to orient functional groups in well-defined spatial arrangements. lookchem.com 2-Azabicyclo[3.2.1]octanes, a related class of compounds, have also been recognized for their significant potential as key intermediates in total synthesis due to their unique and challenging structures. rsc.orgresearchgate.net
This compound is particularly useful as it possesses functional handles that allow for its incorporation into larger, more complex polycyclic systems. whiterose.ac.uk The benzyl group can be removed and the resulting secondary amine can be functionalized, while the nitrile group can be transformed into other functionalities like amines or carboxylic acids, serving as an anchor point for building additional rings or side chains. This modularity allows chemists to construct diverse molecular architectures for various applications, including the development of new therapeutic agents. nih.gov
Utility in Methodological Development for Organic Synthesis
The unique structure and reactivity of this compound make it a useful substrate for the development and validation of new synthetic methods.
The functional groups of this compound allow for the exploration of various chemical transformations. The hydrolysis of the nitrile to a carboxylic acid is a well-established pathway. acs.org Additionally, the nitrile group could potentially undergo other transformations, such as reduction to a primary amine or participation in hydrodecyanation reactions, which have been developed for other α-quaternary benzyl cyanides. orgsyn.org The N-benzyl group is typically removed by catalytic hydrogenation, a common and efficient deprotection strategy. acs.org The exploration of alternative debenzylation conditions or the use of the amine in novel coupling reactions represents an area for further methodological development. The development of iron-catalyzed cyclization reactions, for example, has become an important area in the synthesis of N-heterocycles, showcasing the ongoing search for more economical and environmentally friendly synthetic methods. researchgate.netarabjchem.org
While this compound is an achiral molecule, it is a valuable precursor for the synthesis of chiral molecules and for the development of asymmetric synthetic methods. The synthesis of enantiomerically pure azabicyclic systems is of great interest, as the chirality of these scaffolds can be crucial for their biological activity. rsc.org For example, organocatalysis has been successfully applied to the asymmetric synthesis of related 2-azabicyclo[3.3.1]nonanes. rsc.org The synthesis of chiral 2-azabicycloalkane derivatives is a key area of research, with various methodologies being developed to control stereochemistry. pwr.edu.pl Derivatives of this compound could be used as substrates to test new asymmetric catalysts or chiral auxiliaries, contributing to the broader field of asymmetric synthesis.
Incorporation into Structurally Constrained Analogues in Chemical Research
Conformationally constrained analogues of biologically active molecules are important tools in medicinal chemistry for studying structure-activity relationships and improving pharmacological properties. The rigid 2-azabicyclo[2.2.2]octane skeleton is an ideal scaffold for this purpose. nih.gov
As previously mentioned, this compound is a direct precursor to 2-azabicyclo[2.2.2]octane-1-carboxylic acid, a conformationally restricted nonchiral analogue of pipecolic acid. acs.org Such constrained amino acids are valuable in peptide and peptidomimetic design. Furthermore, the 2-azabicyclo[2.2.2]octane system has been incorporated into analogues of compounds that target nicotinic acetylcholine (B1216132) receptors, such as epibatidine. researchgate.netnih.gov The synthesis of these analogues, which bear substituents at the bridgehead carbon, demonstrates the utility of this scaffold in creating novel compounds for chemical and biological investigation. nih.gov
| Scaffold/Analogue | Derived From | Area of Research | Significance | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.2]octane-1-carboxylic Acid | This compound | Peptidomimetics | Constrained pipecolic acid analogue. acs.org | acs.orgresearchgate.net |
| 1-Substituted 2-azabicyclo[2.2.2]octanes | Derivatives of the core scaffold | Neuroscience/Medicinal Chemistry | Analogues of compounds targeting nicotinic acetylcholine receptors. nih.gov | nih.gov |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The advancement of green chemistry principles is paramount in modern synthetic organic chemistry. Future research concerning 2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile will likely prioritize the development of synthetic pathways that are not only efficient but also environmentally benign and atom-economical.
Current synthetic approaches often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. acs.org A key future objective will be to devise more streamlined and sustainable routes. Methodologies that could be explored include:
Catalytic Hydrogenation: Replacing less efficient reduction methods with catalytic hydrogenation for the formation of the bicyclic amine core or for transformations of the nitrile group would align with green chemistry principles by utilizing clean reagents like H₂ and reducing waste. jocpr.com
Multi-component Reactions (MCRs): While some existing syntheses utilize principles of MCRs, designing novel one-pot reactions that assemble the core azabicyclic structure from simple, readily available starting materials with high atom economy will be a significant step forward. acs.org
Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and efficiency, minimizing solvent usage and reaction times.
The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a central metric in evaluating these new synthetic strategies. jocpr.com Reactions with high atom economy, such as cycloadditions and catalytic reactions, will be favored.
| Synthetic Strategy | Key Advantages | Potential for Sustainability | Atom Economy |
|---|---|---|---|
| Traditional Linear Synthesis | Well-established, predictable | Low (often requires stoichiometric reagents, multiple purification steps) | Low to Moderate |
| Catalytic Approaches (e.g., Hydrogenation) | High efficiency, reusable catalysts, cleaner reactions | High (reduces waste, uses safer reagents) | High |
| Multi-component Reactions (MCRs) | Step-economy, operational simplicity, molecular diversity | High (reduces solvent and energy use from fewer steps) | Very High |
| Flow Chemistry | Enhanced safety, scalability, precise control, automation | High (efficient energy and solvent use) | High |
Advanced Computational Design of Novel Derivatives with Predicted Reactivity Profiles
Computational chemistry offers powerful tools for the rational design of molecules with tailored properties, bypassing laborious and resource-intensive trial-and-error synthesis. Future research will heavily leverage these methods to design novel derivatives of this compound.
By using computational techniques, researchers can predict how structural modifications will influence the electronic properties and reactivity of the molecule. Key areas of focus will include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and its derivatives. Descriptors such as the Fukui function can provide insights into the local reactivity of the nitrile carbon, predicting its electrophilicity and susceptibility to nucleophilic attack. nih.gov
Modulating Nitrile Reactivity: The reactivity of the nitrile group can be finely tuned by introducing electron-withdrawing or electron-donating groups onto the azabicyclic scaffold. nih.gov Computational studies can predict the effect of these substituents, guiding the synthesis of derivatives with enhanced or suppressed reactivity for specific applications. For example, installing electron-withdrawing groups is known to increase the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to study reaction mechanisms involving the azabicyclic nitrile within more complex environments, such as in the active site of an enzyme, providing detailed information about transition states and reaction energetics. nih.gov
| Computational Method | Application for Azabicyclic Nitriles | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity descriptors. | Electrophilicity of nitrile carbon, bond polarization, orbital energies. |
| Fukui Function Analysis | Identifying the most reactive sites within a molecule for nucleophilic or electrophilic attack. | Site-specific reactivity profiles. |
| QM/MM Calculations | Simulating reaction mechanisms in complex environments (e.g., solution, enzyme active sites). | Reaction pathways, transition state energies, activation barriers. |
Exploration of Unprecedented Chemical Transformations and Reactivity Patterns
The rigid bicyclo[2.2.2]octane framework imposes significant conformational constraints, which can lead to unique reactivity compared to more flexible acyclic or monocyclic systems. Future research will aim to exploit these structural features to uncover novel chemical transformations.
The nitrile group itself is a versatile functional group, capable of undergoing a wide range of reactions, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. libretexts.orgchemistrysteps.com However, the unique electronic and steric environment of the azabicyclic scaffold could enable unprecedented reactivity.
Potential areas for exploration include:
Intramolecular Cyclizations: The fixed spatial relationship between the nitrile group and other parts of the molecule could be exploited to design novel intramolecular reactions, leading to complex polycyclic structures that would be difficult to access through other means.
Novel Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. Investigating reactions like the reductive aza-Pauson-Khand reaction could lead to the synthesis of novel, complex heterocyclic structures fused to the azabicyclic core. nih.gov
Ring-Opening and Fragmentation Reactions: Under specific conditions, the strained bicyclic system could undergo controlled ring-opening or fragmentation, providing access to functionalized monocyclic or linear intermediates that are synthetically valuable. smolecule.com
Integration of Azabicyclic Nitriles into Supramolecular Chemistry and Advanced Materials (Focus on Chemical Integration)
The well-defined, rigid three-dimensional structure of this compound makes it an attractive building block, or "synthon," for the construction of larger, highly organized molecular architectures.
In the field of supramolecular chemistry , the rigid scaffold can act as a predictable structural unit for creating host-guest systems, molecular capsules, or components of molecular machines. The nitrile group can be used as a handle for further functionalization or as a site for non-covalent interactions.
In materials science , this compound and its derivatives could be chemically integrated into polymers or crystalline frameworks to create advanced materials with tailored properties.
Liquid Crystals: The rigidity of the bicyclic core is a desirable feature for the design of liquid crystalline materials.
Porous Organic Frameworks (POFs): Derivatives of the azabicyclic nitrile could serve as rigid nodes in the construction of crystalline, porous materials for applications in gas storage, separation, or catalysis.
Functional Polymers: The nitrile group can be converted to other functionalities, such as amines or carboxylic acids, which can then be used as monomers for polymerization, leading to polymers with a rigid, repeating bicyclic unit in their backbone.
The chemical integration of this unique azabicyclic nitrile into larger systems holds the promise of creating novel materials with precisely controlled three-dimensional structures and functions.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (e.g., maintaining sub-ambient conditions to prevent side reactions), solvent selection (polar aprotic solvents like DMF or THF are often preferred), and reaction time optimization. Chromatography (e.g., flash column chromatography) is essential for purifying intermediates and the final product, as impurities can arise from incomplete ring closure or benzyl group oxidation .
Q. How can the bicyclic structure of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To identify the azabicyclo[2.2.2]octane framework via characteristic splitting patterns (e.g., coupling constants for bridgehead protons).
- IR Spectroscopy : Confirm the nitrile group (C≡N stretch ~2200–2260 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns consistent with the bicyclic structure .
Q. What are the common synthetic intermediates for this compound, and how are they stabilized?
- Methodological Answer : Key intermediates include:
- Azabicyclo[2.2.2]octane precursors : Stabilized via tert-butoxycarbonyl (Boc) protection of the nitrogen to prevent unwanted nucleophilic reactions.
- Benzylated intermediates : Protected using acid-labile groups (e.g., benzyloxycarbonyl) to ensure compatibility with subsequent nitrile formation steps .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers.
- Diastereomeric Salt Formation : React with a chiral resolving agent (e.g., tartaric acid derivatives) to crystallize distinct diastereomers, followed by hydrolysis to isolate enantiopure product .
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Batch Reproducibility Checks : Verify purity (>98% by HPLC) and stereochemical consistency (via circular dichroism).
- Assay Optimization : Control variables like solvent (DMSO concentration ≤0.1% in cell-based assays) and incubation time to minimize false positives/negatives.
- Target Validation : Use siRNA or CRISPR knockout models to confirm specificity for proposed biological targets (e.g., neurotransmitter receptors) .
Q. How does the nitrile group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation kinetics via HPLC at pH 1–13. The nitrile group is stable in neutral/basic conditions but hydrolyzes to carboxylic acids under strong acidic conditions (pH <2).
- Stabilization Strategies : Use lyophilization for long-term storage or formulate with buffering excipients (e.g., phosphate buffer) for in vitro assays .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to receptor sites (e.g., opioid or σ receptors).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability and binding free energy (MM-PBSA/GBSA methods). Validate with experimental IC50 values .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with UV/Vis quantification. Polar aprotic solvents (e.g., DMSO) enhance solubility (>50 mg/mL), while aqueous solubility is pH-dependent (improves at acidic pH due to partial protonation of the bicyclic amine).
- Co-solvent Systems : For in vivo studies, employ PEG-400/water (1:1) mixtures to balance solubility and biocompatibility .
Research Design Considerations
Q. What in vitro models are optimal for evaluating its neuropharmacological potential?
- Methodological Answer :
- Primary Neuronal Cultures : Assess neurotransmitter release (e.g., dopamine, GABA) via HPLC or fluorescent probes.
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors) to quantify affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
